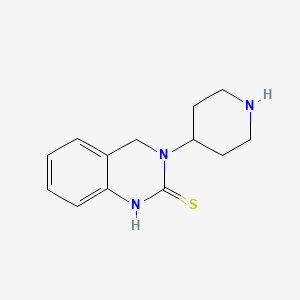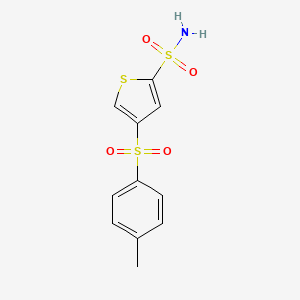![molecular formula C14H18 B13967741 Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro- CAS No. 56666-89-8](/img/structure/B13967741.png)
Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is a complex organic compound with the molecular formula C14H18 It is characterized by its unique structure, which includes a fused ring system combining a benzene ring, a cyclobutane ring, and a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by further cyclization and hydrogenation steps to form the final compound. The reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,6,7,8,9-Octahydrobenzo[a]cyclooctene
- 1,4,5,6,7,8,9,10-Octahydrobenzo[a]cyclooctene
Uniqueness
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials .
Properties
CAS No. |
56666-89-8 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
tricyclo[6.6.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C14H18/c1-2-4-8-12-11(7-3-1)13-9-5-6-10-14(12)13/h5-6,9-12H,1-4,7-8H2 |
InChI Key |
LSEWTYPDORFWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(CC1)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

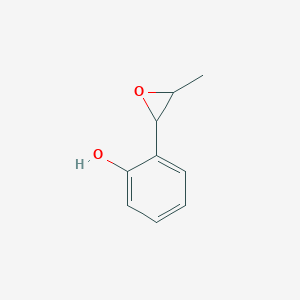
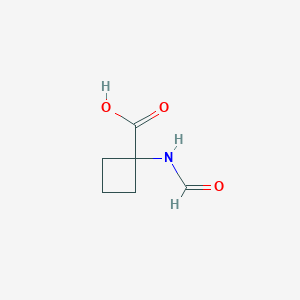
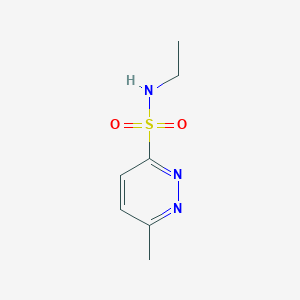
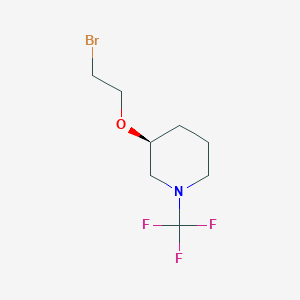
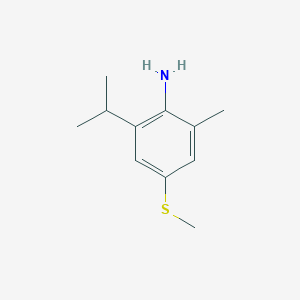
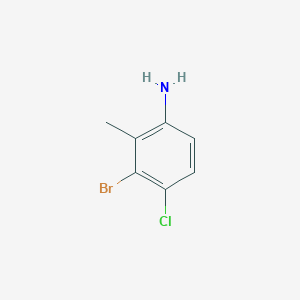
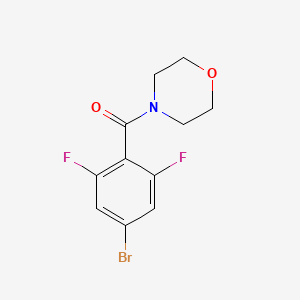
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
